molecular formula C8H10N2O2 B14009237 n-(4-Amino-3-hydroxyphenyl)acetamide CAS No. 129697-50-3

n-(4-Amino-3-hydroxyphenyl)acetamide

Cat. No.: B14009237
CAS No.: 129697-50-3
M. Wt: 166.18 g/mol
InChI Key: BKEFUBHXUTWQED-UHFFFAOYSA-N
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Description

N-(4-Amino-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of acetanilide and is structurally related to paracetamol (acetaminophen). This compound is known for its analgesic and antipyretic properties, making it a significant molecule in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves multistep procedures with raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to sustainability, low overall yield, and severe effluent problems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-Amino-3-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.

    Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Formation of the amino group.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-Amino-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Known for its analgesic and antipyretic effects, making it a key ingredient in pain relief medications.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-hydroxyphenyl)acetamide involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for pain and inflammation. This inhibition leads to its analgesic and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (Acetaminophen): Structurally similar, with a hydroxyl group in the para position.

    Phenacetin: Another acetanilide derivative with analgesic properties.

    Aspirin (Acetylsalicylic Acid): An analgesic and anti-inflammatory compound with a different mechanism of action.

Uniqueness

N-(4-Amino-3-hydroxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the aromatic ring. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

129697-50-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-amino-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11)

InChI Key

BKEFUBHXUTWQED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)O

Origin of Product

United States

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